molecular formula C7H10O2 B3112037 trans-hexahydro-1H-cyclopenta[c]furan-5-one CAS No. 187528-23-0

trans-hexahydro-1H-cyclopenta[c]furan-5-one

Cat. No. B3112037
CAS RN: 187528-23-0
M. Wt: 126.15 g/mol
InChI Key: YNDZEULKVPLNDE-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-hexahydro-1H-cyclopenta[c]furan-5-one is a chemical compound with the CAS Number: 187528-23-0 . It has a molecular weight of 126.16 .


Molecular Structure Analysis

The molecular structure of trans-hexahydro-1H-cyclopenta[c]furan-5-one consists of a cyclopenta[c]furan ring, which is fully saturated (hexahydro-), indicating the presence of no double bonds in the ring . The molecular formula is C7H10O2 .


Physical And Chemical Properties Analysis

Trans-hexahydro-1H-cyclopenta[c]furan-5-one is a solid at room temperature . The storage temperature is recommended to be at refrigerator levels .

Scientific Research Applications

These applications highlight the versatility and potential of trans-hexahydro-1H-cyclopenta[c]furan-5-one across various scientific domains. Further research will uncover additional uses and optimize its impact in these fields . If you’d like more details on any specific application, feel free to ask!

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

Future Directions

The future directions for the use and study of trans-hexahydro-1H-cyclopenta[c]furan-5-one are not specified in the search results. Given its chemical properties, it could potentially be used in various fields such as pharmaceuticals, materials science, and chemical synthesis .

properties

IUPAC Name

(3aS,6aS)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7-1-5-3-9-4-6(5)2-7/h5-6H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDZEULKVPLNDE-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@H]2CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-hexahydro-1H-cyclopenta[c]furan-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-hexahydro-1H-cyclopenta[c]furan-5-one
Reactant of Route 2
trans-hexahydro-1H-cyclopenta[c]furan-5-one
Reactant of Route 3
trans-hexahydro-1H-cyclopenta[c]furan-5-one
Reactant of Route 4
trans-hexahydro-1H-cyclopenta[c]furan-5-one
Reactant of Route 5
trans-hexahydro-1H-cyclopenta[c]furan-5-one
Reactant of Route 6
trans-hexahydro-1H-cyclopenta[c]furan-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.